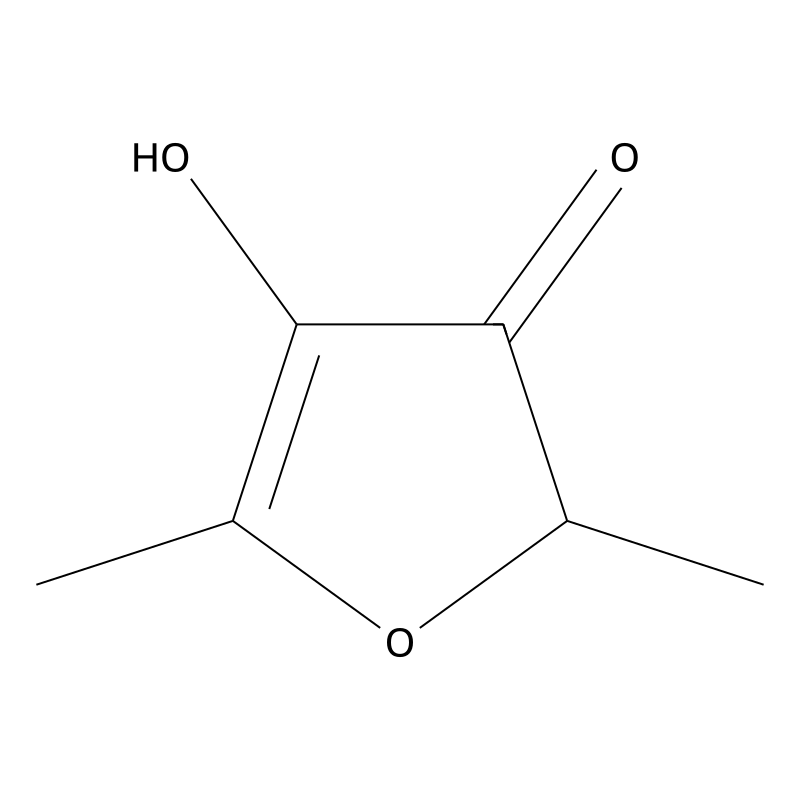

Furaneol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Soluble in oil and ethanol

Soluble in oil; Insoluble in water

Soluble (in ethanol)

Synonyms

Canonical SMILES

Furaneol, or 4-Hydroxy-2,5-dimethyl-3(2H)-furanone, is a high-impact aroma chemical central to the flavor and fragrance industry. It is a primary contributor to the characteristic aroma of fruits like strawberries and pineapples and is also formed during thermal processing in foods such as coffee and baked goods. Its sensory profile is defined by a potent sweet, caramel, and fruity character, often described as 'strawberry jam' or 'cotton candy'. This compound's value in formulation is linked to its extremely low odor threshold and its ability to enhance the perception of sweetness, making it a critical component for creating authentic fruit and gourmand flavor profiles.

Research Fit

Supports sweet, caramel, fruity aroma profiling in model systems

Reported low odor detection threshold for minute-concentration impact

Enables quantification in complex matrices via GC-MS or HPLC

References

- [1] Liu, G., & Zeevaart, J. (2021). Synthesizing Strawberry Furanone. Perfumer & Flavorist, 46(5).

- [2] Furaneol. Wikipedia.

- [3] Furaneol in Perfumery. Première Peau.

- [5] Schwab, W., Davidovich-Rikanati, R., & Lewinsohn, E. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 18(6), 6936–6951.

- [6] T. Stevens. (2024). Furaneol in Fruit Flavor Formulations. Perfumer & Flavorist.

Substituting Furaneol with its methoxy analog, Mesifurane (2,5-dimethyl-4-methoxy-3(2H)-furanone), or common sweetening agents like Maltol is not viable for achieving consistent, high-fidelity flavor profiles. Mesifurane, while structurally similar, possesses a more complex aroma with musty, nutty, and even meaty notes, differing significantly from Furaneol's cleaner, fruit-jam character. Furthermore, Furaneol is known to be unstable across various pH levels, whereas Mesifurane exhibits greater stability, making them non-interchangeable in products with different formulation matrices or processing requirements. Common substitutes like Ethyl Maltol are described as more 'cooked' but less distinctly fruity, and while they can enhance sweetness, they cannot replicate the specific strawberry-like note essential for character recognition in many fruit flavors. Therefore, direct substitution risks significant deviation in the final product's sensory identity and process compatibility.

Substitution Risk

Mesifurane: lower odor threshold may shift dosing window and sensory balance

Sotolon: constant vs. variable matrix recovery limits direct method transfer across wine types

Homofuraneol: 25-fold lower potency alters usage economics and caramel-impact purity

References

- [2] Mayer, F., & Schwab, W. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology, 204(6), 438-441.

- [3] Raab, T., & Schwab, W. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 18(6), 6936-6951.

- [4] Furaneol in Perfumery. Première Peau.

- [5] T. Stevens. (2024). Furaneol in Fruit Flavor Formulations. Perfumer & Flavorist.

Superior Potency: Exceptionally Low Odor Threshold Compared to In-Class Substitutes

Furaneol exhibits a significantly lower odor detection threshold compared to other furanones and common sweet-caramelic substitutes, making it a more potent and cost-effective choice for achieving target aroma intensity. Its threshold in water is reported as low as 0.04 µg/kg. In direct comparison, Norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone) has a threshold of 23,000 µg/kg, and Homofuraneol's is 20 µg/kg. This means Furaneol is approximately 500 times more potent than Homofuraneol and over 500,000 times more potent than Norfuraneol, allowing for substantially lower dosage rates.

| Evidence Dimension | Odor Threshold in Water (Flavor Potency) |

| Target Compound Data | 0.04 µg/kg |

| Comparator Or Baseline | Homofuraneol: 20 µg/kg; Norfuraneol: 23,000 µg/kg |

| Quantified Difference | ~500x more potent than Homofuraneol; >500,000x more potent than Norfuraneol |

| Conditions | Aqueous solution |

The extreme potency allows for lower usage levels to achieve the desired flavor impact, directly affecting formulation cost and efficiency.

Distinct Sensory Profile: Unique Strawberry-Caramel Character Not Replicated by Analogs

Sensory panel data clearly distinguishes Furaneol from its closest structural analog, Mesifurane (methoxyfuraneol). Furaneol is predominantly characterized by 'caramel-like, sweet, fruity, jammy, burnt sugar' notes. In contrast, Mesifurane's profile is more complex and less singularly fruity, described as 'caramel, grape, maple, musty, sweet, coffee, nutty, meaty, raw potato, vegetable, bready'. This demonstrates that for applications requiring a clean, sweet, strawberry-like character, Mesifurane is not a suitable sensory substitute.

| Evidence Dimension | Sensory Profile Descriptors |

| Target Compound Data | Caramel-like, sweet, fruity, jammy, burnt sugar |

| Comparator Or Baseline | Mesifurane: Caramel, grape, maple, musty, sweet, coffee, nutty, meaty, raw potato, vegetable, bready |

| Quantified Difference | Qualitatively distinct sensory profiles; Furaneol is clean and fruity, Mesifurane is complex and savory/vegetative. |

| Conditions | Sensory panel evaluation |

Selecting Furaneol is critical for achieving a specific, recognizable fruit flavor profile, as close analogs introduce undesirable and complex off-notes.

Processability Constraint: Defined pH Stability Window for Predictable Formulation Performance

Furaneol demonstrates pH-dependent stability, a critical factor for processability and shelf-life. Studies show it is unstable across a broad pH range (2.0-8.0) in aqueous solutions at room temperature. Its greatest stability is observed specifically at pH 3.5. In contrast, its methoxy derivative, Mesifurane, shows only slight decomposition across the same pH range, indicating significantly higher stability. This makes Furaneol the required choice for acidic formulations (e.g., certain beverages or fruit preparations) where its stability is maximized, while highlighting its unsuitability for neutral or alkaline systems where Mesifurane might be considered, if the flavor profile were not a factor.

| Evidence Dimension | Chemical Stability in Aqueous Solution (23°C) |

| Target Compound Data | Unstable at pH 2.0-8.0; greatest stability at pH 3.5 |

| Comparator Or Baseline | Mesifurane: Only slight decomposition observed across pH 2.0-8.0 |

| Quantified Difference | Qualitatively lower stability than Mesifurane, with a narrow optimal pH window. |

| Conditions | Aqueous buffer solutions (pH 2.0-8.0) over 32 days at 23°C |

This defines a clear selection criterion based on the pH of the final product, ensuring flavor integrity and preventing degradation during processing and storage.

High-Fidelity Strawberry and Pineapple Flavor Formulations

Due to its unique strawberry-jam sensory profile and extremely low odor threshold, Furaneol is the component of choice for creating authentic and potent strawberry and pineapple flavors. High dosage levels, around 10,000 ppm in a flavor concentrate, are used to form the core character of these profiles, an effect that cannot be replicated by analogs like Mesifurane or general sweeteners like Maltol.

Flavor Enhancement in Acidified Foods and Beverages

Given its maximal stability at pH 3.5, Furaneol is well-suited for applications in acidic environments such as soft drinks, fruit juices, jams, and jellies. In these systems, its characteristic flavor is preserved through processing and storage, whereas its use in neutral or alkaline products would risk significant degradation and loss of sensory impact.

Sweetness and Body Enhancement in Gourmand and Bakery Flavors

Furaneol's ability to enhance the perception of sweetness makes it a valuable tool for modifying and enriching gourmand flavors like caramel and butterscotch, as well as bakery profiles. Its potent, 'cooked sugar' character provides depth and masks potential off-notes from other ingredients, functioning as a powerful and cost-effective flavor modulator at low concentrations.

Reconstitution of Thermally Processed Fruit Flavors

As a natural product of the Maillard reaction, Furaneol is essential for recreating the cooked or processed notes in flavors for products like fruit-based sauces, baked goods, and confectionery. Its 'jammy' character is critical for lending an impression of authenticity to flavors that have undergone heat treatment, a nuance that fresher-tasting analogs cannot provide.

Application Fit Matrix

References

- [1] T. Stevens. (2024). Furaneol in Fruit Flavor Formulations. Perfumer & Flavorist.

- [2] Ho, C. T., & Chen, Q. (Eds.). (2015). Reactivity and stability of selected flavor compounds. In Flavor Chemistry and Technology, Second Edition (pp. 1-34). CRC Press.

- [3] Mayer, F., & Schwab, W. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology, 204(6), 438-441.

- [4] Schwab, W., Davidovich-Rikanati, R., & Lewinsohn, E. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 18(6), 6936–6951.

Physical Description

Solid

Colourless to white solid; Fruity caramel or burnt pineapple aroma

Color/Form

Colorless crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Taste description at 0.10-1.00 ppm: Sweet caramellic cooked meaty and fruity nuances

Vapor Density

LogP

Odor

Odor description at 0.01%: Sweet, slightly burnt brown caramellic, cotton candy with a savory nuance

Decomposition

Melting Point

77 - 78 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 1818 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 1817 of 1818 companies with hazard statement code(s):;

H302 (27.96%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (76.94%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (73.69%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Fragrant hydroxyfuranone and dihydroxypyranone derivatives generated in the Maillard reaction of sugars and amino acids are detected in various processed foods and have been shown active to break DNA single-strand in the in vitro studies. In the present study, absorption of 2,5-dimethyl-4-hydroxy-3(2 H)-furanone (DMHF) and 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2 H)-furanone (HEMF), both found in soy sauce, into plasma after a single intraperitoneal or oral administration at doses of 0.5-1.0 g/kg to mice was examined. Both compounds appeared in plasma 15 min after intraperitoneal administration and disappeared 2 hr after the administration. They appeared in plasma 5 min after oral administration, reached maximum after 15-45 min, and gradually disappeared after 2 h, indicating that they are absorbed by the digestive tract. Both DMHF and HEMF induced micronucleated reticulocytes (MNRETs) in mouse peripheral blood in a dose-dependent manner after oral administration. The results indicate that DMHF and HEMF can cause genetic damage after oral administration.

4-Hydroxy-2,5-dimethyl-3(2H)-furanone is expected to share the same metabolic fate as the primary material, i.e. conjugation with glucuronic acid and excretion in the urine.

Metabolism Metabolites

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Tonic

Methods of Manufacturing

... manufactured in a multistep bioprocess from rhamnose.

It is synthesized by the reaction of hex-3-yne-2,5-diol with ozone and subsequent reductive work-up. ... The hexane-2,5-diol-3,4-dione formed in the oxidation step is then cyclized in a separate step to form furaneol.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-: ACTIVE

Analytic Laboratory Methods

A unified sample preparation and modified chromatographic procedure were developed to determine two major off-flavors in orange juice, p-vinylguaiacol (PVG) and 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF or Furaneol). Furaneol was quantified using the absorbance difference between 335 and 292 nm. This procedure helped identify Furaneol by suppressing an interfering peak that developed in juice during storage. The C18 solid phase extraction procedure isolated both PVG and Furaneol from orange juice into a single extract. A 30 min reversed-phase HPLC gradient method employing UV and fluorescence detectors in series was also developed for the determination of both off-flavors from a single injection. The ternary solvent system consisted of water, methanol, and acetonitrile. Recovery studies yielded mean recoveries of 99.9% +/- 2.3% for Furaneol (0.3, 1.0, and 10.0 ppm) and 100.0% +/- 1.2% for PVG (0.05, 2.0, and 5.0 ppm), thus demonstrating that the unified solid phase procedure quantitatively isolated both compounds.

The water-soluble volatile components of fresh tomatoes were isolated by liquid-liquid continuous ether extraction of filtered blended tomato and separated from non-volatiles by high flow dynamic headspace sampling, after careful evaporation of the ether. Capillary GCMS analysis identified the important aroma compound 2,5-dimethyl-4-hydroxy-3(2H)-furanone (furaneol) and the related compound 5-methyl-4-hydroxy-3(2H)-furanone occurring in the fresh tomato at concentrations of the order of 2 mg and 10 mg/kg of tomato respectively. From the odor threshold and concentration evidence it seems probable that Furaneol contributes to fresh and processed tomato aroma.

Furaneol [2,5-dimethyl-4-hydroxy-3(2H)-furanone] was identified in white wines obtained from different cultivars which were not Vitis vinifera. An extraction method with ethyl acetate and a GC-MS has been applied to evaluate levels of this compound in different white wines, Vitis vinifera and non-Vitis vinifera, coming from different origins. Sixty-five wines of various hybrid cultivars and more than an hundred wines in general were analyzed using this method. In white wines made with hybrid grapes still used in Europe, furaneol was detected in almost all cases. As some wines made from these grapes are forbidden in Europe, this method can be used for detecting certain "frauds". The influence of the vinification method on furaneol levels has been studied. In all cases, vinification with skin contact leads to a decrease in furaneol concentrations. Furaneol levels can be increased by using pectolytic enzymes with beta-glucosidic secondary activities.

A method for the analytical determination of sotolon [4,5-dimethyl-3-hydroxy-2(5H)-furanone], maltol [3-hydroxy-2- methyl-4H-pyran-4-one] and free furaneol [2,5-dimethyl-4-hydroxy-3(2H)-furanone] in wine has been developed. The analytes are extracted from 50 mL of wine in a solid-phase extraction cartridge filled with 800 mg of LiChrolut EN resins. Interferences are removed with 15 mL of a pentane-dichloromethane (20:1) solution, and analytes are recovered with 6 mL of dichloromethane. The extract is concentrated up to 0.1 mL and analyzed by GC-ion trap MS. ... Furaneol was determined by non-resonant fragmentation of the m/z 128 mother ion and subsequent analysis of the m/z 81 ion. The detection limits of the method are in all cases between 0.5 and 1 ug/L, well below the olfactory thresholds of the compounds. The precision of the method is in the 4-5% range for levels in wine around 20 ug/L. Linearity holds at least up to 400 ug/L, and is satisfactory in all cases. The recoveries of maltol and sotolon are constant (70 and 64%, respectively) and do not depend on the type of wine. On the contrary, in the case of furaneol, red wines show constant and high recoveries (97%), while the recoveries on white wines range between 30 and 80%. Different experiments showed that this behavior is probably due to the existence of complexes formed between furaneol and sulphur dioxide or catechols. Sensory experiments confirmed that the complexed forms found in white wines are not perceived by orthonasal olfaction, and that the furaneol determined by the method can be considered as the free and odor-active fraction

Storage Conditions

Interactions

Prooxidant properties of furanone compounds including 2,5-furanone (furaneol, 4-hydroxy-2,5-dimethyl-furan-3-one), 4,5-furanone (4,5-dimethyl-3-hydroxy-2(5H)-furanone) (sotolone) and cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one) were analyzed in relation to the metal-reducing activity. Only 2,5-furanone known as a "strawberry or pineapple furanone" inactivated aconitase the most sensitive enzyme to active oxygen in the presence of ferrous sulfate, suggesting the furaneol/iron-mediated generation of reactive oxygen species. 2,5-Furanone caused strand scission of pBR322 DNA in the presence of copper. Treatment of calf thymus DNA with 2,5-furanone plus copper produced 8-hydroxy-2'-deoxyguanosine in DNA. 2,5-Furanone showed a potent copper-reducing activity, and thus, DNA strand breaks and the formation of 8-hydroxy-2'-deoxyguanosine by 2,5-furanone can be initiated by the production of superoxide radical through the reduction of cupric ion to cuprous ion, resulting in the conversion to hydrogen peroxide and hydroxyl radical. However, an isomer and analog of 2,5-furanone, 4,5-furanone and cyclotene, respectively, did not show an inactivation of aconitase, DNA injuries including strand breakage and the formation of 8-hydroxy-2'-deoxyguanosine, and copper-reducing activity. Cytotoxic effect of 2,5-furanone with hydroxyketone structure can be explained by its prooxidant properties: furaneol/transition metal complex generates reactive oxygen species causing the inactivation of aconitase and the formation of DNA base damage by hydroxyl radical.

Stability Shelf Life

Explore Compound Types